Mps1-IN-3

Description

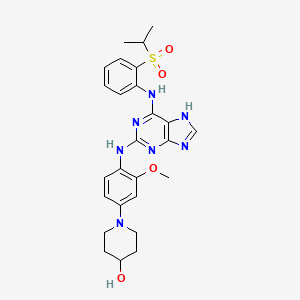

Structure

3D Structure

Properties

IUPAC Name |

1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRMASLPWOMYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mps1-IN-3: A Technical Guide to its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Mps1-IN-3, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by Mps1-IN-3 disrupts this checkpoint, leading to mitotic aberrations, aneuploidy, and ultimately, cell death. This document details the molecular interactions, cellular consequences, and experimental methodologies associated with the study of Mps1-IN-3, making it a valuable resource for researchers in oncology and cell biology.

Introduction to Mps1 and the Spindle Assembly Checkpoint

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1] Mps1, a dual-specificity serine/threonine kinase, plays a central and evolutionarily conserved role at the apex of the SAC signaling cascade.[1] It localizes to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.

Mps1-IN-3: A Selective Inhibitor of Mps1 Kinase

Mps1-IN-3 is a small molecule inhibitor that has demonstrated high potency and selectivity for Mps1 kinase.[1] Its inhibitory action forms the basis of its effects on mitotic progression and cell viability.

Quantitative Inhibitory Activity

The inhibitory potency of Mps1-IN-3 has been quantified in various assays, providing key data for its characterization.

| Parameter | Value | Cell Line/System | Reference |

| Mps1 Kinase IC50 | 50 nM | In vitro kinase assay | [2] |

| Cell Proliferation IC50 | ~5 µM | U251 Glioblastoma cells | |

| Spindle Checkpoint Abrogation | 2 µM | U2OS cells | [1] |

Mechanism of Action in Mitosis

The primary mechanism of action of Mps1-IN-3 is the direct inhibition of Mps1 kinase activity. This targeted inhibition has profound consequences on the intricate signaling network that governs the spindle assembly checkpoint.

Disruption of the Spindle Assembly Checkpoint

By inhibiting Mps1, Mps1-IN-3 effectively dismantles the SAC. Mps1 kinase activity is essential for the recruitment of several key checkpoint proteins to unattached kinetochores, including Mad1 and Mad2.[1] Mps1-IN-3 prevents this recruitment, thereby silencing the "wait anaphase" signal.[1] This leads to a premature entry into anaphase, a phenomenon known as mitotic checkpoint override.[1]

Cellular Consequences

The abrogation of the SAC by Mps1-IN-3 leads to a cascade of cellular events:

-

Mitotic Aberrations: Cells treated with Mps1-IN-3 exhibit a range of mitotic errors, including lagging chromosomes and chromosome bridges.[1]

-

Aneuploidy: The failure to properly segregate chromosomes results in daughter cells with an abnormal number of chromosomes (aneuploidy).[1]

-

Cell Death: The high degree of genomic instability induced by Mps1-IN-3 ultimately triggers apoptotic pathways, leading to cell death.[1] This effect is particularly pronounced in cancer cells, which often exhibit a higher reliance on the SAC for survival.

Experimental Protocols

The study of Mps1-IN-3 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Mps1 Kinase Assay

This assay quantifies the inhibitory activity of Mps1-IN-3 against purified Mps1 kinase.

Protocol:

-

Reaction Setup: In a microplate, combine purified recombinant Mps1 kinase, a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a generic substrate such as Myelin Basic Protein (MBP).

-

Inhibitor Addition: Add Mps1-IN-3 at a range of concentrations to the reaction wells. Include a DMSO control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or ATP with a coupled detection system). Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Transfer the reaction mixture to a phosphocellulose membrane or use a detection method compatible with the ATP analog used (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Quantify the amount of substrate phosphorylation in each well. Plot the percentage of inhibition against the Mps1-IN-3 concentration and determine the IC50 value using non-linear regression.

Cell Viability Assay

This assay determines the effect of Mps1-IN-3 on the proliferation and viability of cultured cells.

Protocol (using a tetrazolium-based reagent like MTT or MTS):

-

Cell Seeding: Seed cells (e.g., U251 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Mps1-IN-3 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

Reagent Addition: Add the tetrazolium-based reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the Mps1-IN-3 concentration to determine the IC50 value.

Immunofluorescence Microscopy for Mitotic Phenotypes

This method allows for the visualization of Mps1-IN-3's effects on mitotic progression and chromosome segregation.

References

Mps1 Kinase in Cell Cycle Regulation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the intricate orchestration of the cell cycle.[1][2][3] Its most critical function lies in the enforcement of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][4][5][6] Mps1 acts as a master regulator at the kinetochores, sensing the attachment of microtubules to chromosomes and initiating a signaling cascade that prevents premature entry into anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[2][6][7][8] Beyond its canonical role in the SAC, Mps1 is also implicated in the correction of erroneous kinetochore-microtubule attachments, further safeguarding genomic stability.[2][7][9][10] Due to its essential functions in cell division and its frequent overexpression in various human cancers, Mps1 has emerged as a compelling target for anti-cancer drug development.[3][11][12][13][14][15][16] This technical guide provides an in-depth overview of Mps1 kinase function in cell cycle regulation, detailing its molecular mechanisms, key substrates, and the experimental methodologies used to investigate its activity.

Introduction to Mps1 Kinase

Mps1 is a highly conserved serine/threonine kinase, with some evidence suggesting dual-specificity, that is essential for the proper execution of mitosis.[1] First identified in the budding yeast Saccharomyces cerevisiae for its role in spindle pole body duplication, its primary and most conserved function across eukaryotes is in the regulation of the mitotic checkpoint.[1][4] The expression and activity of Mps1 are tightly regulated throughout the cell cycle, peaking during mitosis.[1][5][17][18] Its activity is critical for preventing aneuploidy, a hallmark of many cancer cells.[4][12][17]

Mps1 Structure and Activation

The Mps1 protein consists of a divergent N-terminal region and a conserved C-terminal kinase domain.[1] The crystal structure of the Mps1 kinase domain reveals a unique inactive conformation.[17][18][19] Activation of Mps1 is a multi-step process primarily driven by intermolecular autophosphorylation in trans.[1][17][18][19][20]

Key activation steps include:

-

Dimerization: Induced dimerization of Mps1 is sufficient to trigger its kinase activity in cells.[1][20]

-

Autophosphorylation: Mps1 undergoes extensive autophosphorylation on multiple serine and threonine residues.[1][17][18] Phosphorylation of key residues within the activation loop (such as Thr676) and the P+1 loop (Thr686) is crucial for stabilizing the active conformation of the kinase.[1][17][18][19] Phosphorylation of Thr676 is considered a priming event for subsequent phosphorylation at Thr686, which is associated with the active kinase.[17][19]

The activation of Mps1 is also regulated by other mitotic kinases, including Cdk1, MAPK, and Plk1, which can directly phosphorylate Mps1.[21] Aurora B kinase, while not a strong direct kinase of Mps1 in vitro, plays a crucial role in its localization to the kinetochore, thereby indirectly regulating its activity.[21]

Core Function: The Spindle Assembly Checkpoint (SAC)

Mps1 is a central upstream regulator of the SAC.[2][5][6][7] The SAC is a signaling pathway that monitors the attachment of spindle microtubules to the kinetochores of sister chromatids.[4][6][22][23][24] When a kinetochore is unattached, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation.[1][6] This inhibition prevents the separation of sister chromatids and the onset of anaphase.[6][7]

The signaling pathway for Mps1-mediated SAC activation is as follows:

Caption: Mps1-mediated Spindle Assembly Checkpoint signaling cascade.

Description of the SAC Pathway:

-

Recruitment to Kinetochores: In early mitosis, Mps1 is recruited to unattached kinetochores, a process that is dependent on the Ndc80 complex and the activity of Aurora B kinase.[4][6][8][25]

-

Phosphorylation of Knl1: At the kinetochore, Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on the kinetochore scaffold protein Knl1 (also known as Spc105).[6][7][26]

-

Recruitment of Downstream Checkpoint Proteins: Phosphorylated MELT motifs serve as docking sites for the Bub1-Bub3 and BubR1-Bub3 complexes.[6][7][26] Mps1 further phosphorylates Bub1, which then promotes the recruitment of the Mad1-Mad2 complex.[1][6][26]

-

Formation of the Mitotic Checkpoint Complex (MCC): The accumulation of these checkpoint proteins at the kinetochore facilitates the conformational change of Mad2, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC is composed of BubR1, Bub3, Mad2, and Cdc20.[6][7][24][26]

-

Inhibition of the APC/C: The MCC then diffuses away from the kinetochore and binds to and inhibits the APC/C in the cytoplasm, thereby preventing the ubiquitination and degradation of securin and cyclin B.[1][6] This maintains the cohesion of sister chromatids and arrests the cell in metaphase.

Role in Error Correction

In addition to its role in the SAC, Mps1 is also crucial for the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments.[2][7][9][10] Mps1 contributes to the destabilization of these erroneous attachments, allowing for their correction and the formation of stable, bipolar attachments (amphitelic).[9][10][25]

The precise mechanism of Mps1-mediated error correction is still under investigation, but it is known to involve the phosphorylation of components of the outer kinetochore, including the Ndc80 and Ska complexes.[9][25] Phosphorylation of the Ndc80 complex by Mps1 reduces its affinity for microtubules, thereby promoting the release of incorrect attachments.[25] Mps1's function in error correction appears to be epistatic to that of Aurora B, the other major error-correcting kinase.[9]

Caption: Mps1's role in the correction of kinetochore-microtubule attachments.

Mps1 as a Therapeutic Target in Cancer

The essential role of Mps1 in mitosis and the frequent observation of its overexpression in a wide range of human cancers, including breast, lung, colon, and pancreatic cancer, have made it an attractive target for cancer therapy.[3][11][12][13][14][15][16] High levels of Mps1 in cancer cells have been associated with aneuploidy and poor prognosis.[12][13][15]

The therapeutic strategy behind inhibiting Mps1 is to abrogate the SAC.[11][12] In cancer cells, which often have a high degree of chromosomal instability, bypassing the SAC leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death.[11][12][27][28]

Several small-molecule inhibitors of Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.[3][11][12][29] These inhibitors have been shown to be effective both as monotherapies and in combination with other anti-mitotic drugs like taxanes, where they can overcome drug resistance.[11][12][30]

Quantitative Data on Mps1 Inhibitors

| Inhibitor | IC50 (nmol/L) | Cell Lines | Effect | Reference |

| BAY 1161909 | <10 | Various tumor cell lines | Abrogates SAC, induces premature mitotic exit, multinucleation, and cell death. | [12][29] |

| BAY 1217389 | <10 | Various tumor cell lines | Abrogates SAC, induces premature mitotic exit, multinucleation, and cell death. | [12][29] |

| Reversine | ~6 (for Mps1) | Neuroblastoma cells | Halts cell proliferation and induces mitochondrial apoptosis. | [13][31] |

| Mps1-IN-1 | - | HeLa, U2OS | Reduces kinetochore-bound Mad2 by 70%, leads to premature mitotic exit. | [28] |

Experimental Protocols

Investigating the function of Mps1 requires a combination of biochemical, cell biological, and genetic approaches. Below are detailed methodologies for key experiments.

Mps1 Kinase Assay

Objective: To measure the enzymatic activity of Mps1 in vitro and to screen for potential inhibitors.

Methodology:

-

Reagents and Buffers:

-

Recombinant human Mps1 kinase (full-length or kinase domain).

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate such as a fragment of Knl1 containing MELT motifs.[32]

-

Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).[33]

-

-

Procedure (Radiometric Assay): a. Prepare a reaction mixture containing kinase buffer, substrate, and the test compound (inhibitor) or vehicle control. b. Initiate the reaction by adding recombinant Mps1 kinase and [γ-³²P]ATP. c. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding 3% phosphoric acid. e. Spot a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the paper three times for 5 minutes each in 75 mM phosphoric acid. g. Measure the incorporated radioactivity using a scintillation counter.

-

Procedure (ADP-Glo™ Assay): a. Follow the manufacturer's protocol.[33] Briefly, set up the kinase reaction as above with non-radioactive ATP. b. After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. d. Read the luminescence on a plate reader.

Caption: Workflow for a radiometric Mps1 kinase assay.

Spindle Assembly Checkpoint Assay (Mitotic Arrest Assay)

Objective: To determine if a treatment (e.g., Mps1 inhibition) can override a SAC-induced mitotic arrest.

Methodology:

-

Cell Culture and Synchronization:

-

Use a suitable cell line, such as HeLa or U2OS cells.

-

Culture cells to an appropriate confluency.

-

Induce mitotic arrest by treating the cells with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL for 16-18 hours).[34]

-

-

Treatment and Analysis: a. Collect the rounded-up mitotic cells by gentle shake-off. b. Plate the mitotic cells in fresh media containing nocodazole. c. Add the test compound (e.g., an Mps1 inhibitor) or vehicle control. d. Incubate for a defined period (e.g., 2-4 hours). e. Analyze the cells by microscopy or flow cytometry.

-

Readout:

-

Microscopy: Stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3). Cells that override the checkpoint will exit mitosis, lose the phospho-histone H3 signal, decondense their chromatin, and often become multinucleated.[11]

-

Flow Cytometry: Analyze the DNA content of the cells. Cells arrested in mitosis will have a 4N DNA content. Cells that exit mitosis without cytokinesis will also have a 4N DNA content but will be in G1. A more definitive method is to measure the levels of cyclin B1, which is degraded upon mitotic exit.

-

Caption: Experimental workflow for a spindle assembly checkpoint assay.

Immunofluorescence Staining for Kinetochore Localization

Objective: To visualize the localization of Mps1 and other SAC proteins to the kinetochores.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips.

-

Treat cells as required (e.g., with nocodazole to enrich for cells with unattached kinetochores, or with an Mps1 inhibitor).

-

-

Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes. b. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., anti-Mps1, anti-Mad2, and a centromere marker like anti-centromere antibody (ACA)). c. Wash three times with PBS. d. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. e. Wash three times with PBS. f. Mount the coverslips on slides with a mounting medium containing a DNA stain (e.g., DAPI).

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the fluorescence intensity of proteins at the kinetochores (identified by the ACA signal).

-

Conclusion

Mps1 kinase is an indispensable regulator of the cell cycle, acting as the guardian of chromosome segregation. Its multifaceted roles in the spindle assembly checkpoint and error correction highlight its importance in maintaining genomic integrity. The wealth of research into its structure, function, and regulation has not only illuminated fundamental aspects of cell division but has also paved the way for the development of novel anti-cancer therapies. The continued investigation of Mps1 signaling pathways and the refinement of experimental techniques will undoubtedly yield further insights into its complex biology and its potential as a therapeutic target.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 9. Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]

- 22. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. The spindle assembly checkpoint: More than just keeping track of the spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetochore-bound Mps1 regulates kinetochore–microtubule attachments via Ndc80 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mps1-IN-3 is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1] This checkpoint ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers. Mps1-IN-3 has demonstrated significant potential in sensitizing cancer cells, particularly glioblastoma, to antimitotic agents by inducing mitotic checkpoint override, leading to aneuploidy and subsequent cell death.[1] This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Mps1-IN-3, including detailed experimental methodologies and a summary of its effects on cellular signaling pathways.

Introduction to Mps1 Kinase and Its Role in the Spindle Assembly Checkpoint

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is localized to the kinetochores of unattached chromosomes and acts as a master regulator of the SAC by phosphorylating several downstream targets, thereby initiating a signaling cascade that prevents premature sister chromatid separation.[1]

Mps1 Signaling Pathway

The activation of the SAC is a complex process involving the recruitment and phosphorylation of numerous proteins at the kinetochore. Mps1 is a key initiator of this cascade.

Mps1-IN-3: Target Specificity and Potency

Mps1-IN-3 is a small molecule inhibitor that targets the ATP-binding pocket of Mps1, thereby preventing its kinase activity.

Biochemical Potency

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of Mps1-IN-3 against Mps1 kinase to be 50 nM .

Selectivity Profile of Mps1 Inhibitors

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and undesirable side effects. While the specific kinome-wide selectivity data for Mps1-IN-3 is not publicly available in the primary literature, data from closely related Mps1 inhibitors, such as Mps1-IN-1 and Mps1-IN-2, provide valuable insights into the expected selectivity profile. These inhibitors have been screened against a large panel of kinases.

Table 1: Selectivity Profile of Mps1-IN-1 against a Panel of 352 Kinases (Note: This data is for a related compound, Mps1-IN-1, and is presented as an illustrative example of Mps1 inhibitor selectivity.)

| Kinase | % Inhibition at 1 µM |

| Mps1 | >99 |

| Alk | >95 |

| Ltk | >90 |

| Plk1 | <10 |

| Aurora A | <5 |

| Aurora B | <5 |

| CDK1/CycB | <5 |

| ...and 345 other kinases | <10 |

Table 2: Selectivity Profile of Mps1-IN-2 against a Panel of 352 Kinases (Note: This data is for a related compound, Mps1-IN-2, and is presented as an illustrative example of Mps1 inhibitor selectivity.)

| Kinase | % Inhibition at 1 µM |

| Mps1 | >99 |

| Gak | >90 |

| Plk1 | >80 |

| Alk | <10 |

| Ltk | <10 |

| Aurora A | <5 |

| Aurora B | <5 |

| CDK1/CycB | <5 |

| ...and 345 other kinases | <10 |

Data adapted from Kwiatkowski, N. et al. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2010). The supplementary information of this paper provides the full kinase panel data.

Experimental Methodologies

This section details the typical experimental protocols used to characterize the specificity and cellular effects of Mps1 inhibitors like Mps1-IN-3.

In Vitro Kinase Assay (Biochemical)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration close to the Km for Mps1)

-

Mps1 substrate (e.g., a peptide derived from a known Mps1 substrate)

-

Mps1-IN-3 (or other test inhibitor) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Add kinase buffer to all wells of a 384-well plate.

-

Add the Mps1 inhibitor at a range of concentrations to the appropriate wells. Include a DMSO control (vehicle).

-

Add recombinant Mps1 kinase to all wells except the "no enzyme" control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Mitotic Checkpoint Override

This assay assesses the ability of an Mps1 inhibitor to force cells to exit mitosis prematurely, even in the presence of a spindle poison that would normally activate the SAC.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa or U2OS) in a multi-well plate.

-

Synchronize the cells at the G1/S boundary using a thymidine block.

-

Release the cells from the block and allow them to progress to mitosis.

-

Treat the cells with a spindle poison (e.g., nocodazole or taxol) to induce a mitotic arrest.

-

Add Mps1-IN-3 at various concentrations to the arrested cells.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

-

Incubate with a primary antibody against a mitotic marker, such as phosphorylated Histone H3 (Ser10), which is high in mitotic cells.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Microscopy and Analysis:

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells (positive for phospho-Histone H3) in each treatment condition. A decrease in the percentage of mitotic cells in the presence of Mps1-IN-3 indicates a mitotic checkpoint override.

-

Cellular Assay: Aneuploidy Analysis

Inhibition of Mps1 leads to incorrect chromosome segregation, resulting in aneuploidy. This can be quantified using flow cytometry to measure the DNA content of the cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with Mps1-IN-3 for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

-

Harvest the cells by trypsinization.

-

-

Cell Staining:

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms. Aneuploid populations will appear as distinct peaks with DNA content other than 2N and 4N.

-

Conclusion

Mps1-IN-3 is a potent and selective inhibitor of Mps1 kinase. Its ability to override the spindle assembly checkpoint makes it a valuable tool for studying mitotic regulation and a promising candidate for further development as an anti-cancer therapeutic, particularly in combination with antimitotic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of Mps1-IN-3 and other Mps1 inhibitors. Further research to fully elucidate the kinome-wide selectivity profile of Mps1-IN-3 is warranted to better predict its potential off-target effects and therapeutic window.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Mps1-IN-3 in Orthotopic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Mps1-IN-3, a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, in orthotopic mouse models of glioblastoma. The protocols and data presented are based on preclinical studies demonstrating the potential of Mps1-IN-3 to sensitize glioblastoma cells to antimitotic agents.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1] Overexpression of Mps1 has been observed in various cancers, including glioblastoma, and is associated with a poorer prognosis.[1][2] Mps1-IN-3 is a small molecule inhibitor that selectively targets Mps1 kinase activity.[1] In vivo studies in orthotopic mouse models of glioblastoma have demonstrated that Mps1-IN-3, in combination with the antimitotic drug vincristine, can significantly prolong the survival of tumor-bearing mice.[1][3]

Data Presentation

In Vitro Efficacy of Mps1-IN-3

| Cell Line | Cancer Type | Mps1-IN-3 IC50 | Notes |

| U251 | Glioblastoma | ~5 µM | Inhibition of proliferation as determined by cell counting. |

| GBM8 | Glioblastoma (primary stem-like cells) | Not explicitly stated | Mps1-IN-3 sensitized GBM8 cells to vincristine. |

In Vivo Efficacy of Mps1-IN-3 in Combination with Vincristine in Orthotopic Glioblastoma Models

| Mouse Model | Treatment Group | Median Survival | Statistical Significance (vs. Vehicle) |

| U251 Orthotopic Xenograft | Vehicle | Not explicitly stated | - |

| Mps1-IN-3 (2 mg/kg) | Not explicitly stated | Not statistically significant | |

| Vincristine (0.5 mg/kg) | Not explicitly stated | Not statistically significant | |

| Mps1-IN-3 (2 mg/kg) + Vincristine (0.5 mg/kg) | Significantly prolonged | P < .01 (log-rank test) | |

| GBM8 Orthotopic Xenograft | Vehicle | Not explicitly stated | - |

| Mps1-IN-3 (2 mg/kg) + Vincristine (0.5 mg/kg) | Significantly prolonged | P < .01 (log-rank test) |

Signaling Pathway

The Mps1 kinase is a central regulator of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates its role in this pathway.

References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: U251 Cell Line Response to Mps1-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The U251 cell line, derived from a human glioblastoma multiforme, is a widely utilized in vitro model for neuro-oncology research.[1][2] Glioblastomas are characterized by their aggressive nature and resistance to conventional therapies.[1][3] A key protein of interest in cancer biology is the Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC) that ensures accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in glioblastoma and is associated with poor patient prognosis.[3]

Mps1-IN-3 is a selective small-molecule inhibitor of Mps1 kinase.[3] Its mechanism of action involves the disruption of the spindle assembly checkpoint, leading to mitotic aberrancies, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[3][4] Notably, Mps1-IN-3 has been shown to sensitize glioblastoma cells to the effects of anti-mitotic agents like vincristine, suggesting a promising combinatorial therapeutic strategy.[3][4]

These application notes provide a summary of the known effects of Mps1-IN-3 on the U251 glioblastoma cell line and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the effect of Mps1-IN-3 on U251 cell viability, both as a monotherapy and in combination with the anti-mitotic drug vincristine.

| Treatment Condition | Metric | Value | Reference |

| Mps1-IN-3 | IC50 | ~5 µM |

Table 1: Monotherapy Effect of Mps1-IN-3 on U251 Cell Viability. The half-maximal inhibitory concentration (IC50) of Mps1-IN-3 in U251 glioblastoma cells.

| Treatment Combination | Cell Line | Effect | Reference |

| Mps1-IN-3 + Vincristine | U251 | Augmented cell death | [3][5] |

| shRNA knockdown of Mps1 + 3nM Vincristine | U251 | Statistically significant reduction in viable cells compared to control | [5] |

Table 2: Synergistic Effects of Mps1 Inhibition and Vincristine on U251 Cells. Combination of Mps1 inhibition with vincristine enhances the cytotoxic effect in U251 cells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams are provided in DOT language script for use with Graphviz.

Caption: Mps1 inhibition pathway.

Caption: Experimental workflow diagram.

Experimental Protocols

U251 Cell Culture

-

Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Cell Thawing: Rapidly thaw a cryovial of U251 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at a suitable density.

Cell Viability Assay (Crystal Violet)

-

Cell Seeding: Seed U251 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Mps1-IN-3 (e.g., 0.1, 1, 5, 10, 25 µM) and/or vincristine (e.g., 3 nM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.

-

Washing: Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Solubilize the stain by adding 100 µL of methanol to each well.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed U251 cells in a 6-well plate and treat with Mps1-IN-3 and/or vincristine as described above.

-

Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed and treat U251 cells in a 6-well plate as previously described.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.

Western Blotting for Apoptosis Markers

-

Cell Lysis: After treatment, wash the U251 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. 4.5. Cell Cycle Assay—Propidium Iodide Fluorescence [bio-protocol.org]

- 2. kumc.edu [kumc.edu]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. bosterbio.com [bosterbio.com]

- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inducing Mitotic Aberrancies with Mps1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby preventing premature entry into anaphase.[1][2] Dysregulation of Mps1 activity can lead to chromosomal instability and aneuploidy, which are hallmarks of many cancers.[2][4] Consequently, Mps1 has emerged as an attractive therapeutic target in oncology.

Mps1-IN-3 is a potent and selective small-molecule inhibitor of Mps1 kinase.[2][5][6][7] By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to a cascade of mitotic aberrancies, including premature mitotic exit, chromosome missegregation, and ultimately, cell death.[1][2][6] These application notes provide detailed protocols for utilizing Mps1-IN-3 to induce and study mitotic aberrancies in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Mps1-IN-3

| Parameter | Value | Cell Line | Reference |

| IC50 (Kinase Assay) | 50 nM | - | [7] |

| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma | [7] |

Table 2: Cellular Effects of Mps1-IN-3 and other Mps1 Inhibitors

| Effect | Treatment Conditions | Cell Line(s) | Observed Outcome | Reference |

| Mitotic Checkpoint Override | 5 µM Mps1-IN-3 + 3 nM Vincristine | U251 Glioblastoma | Reduction in vincristine-induced mitotic arrest. | [1] |

| Increased Aneuploidy | 5 µM Mps1-IN-3 + 3 nM Vincristine or 5 nM Taxol | U251 Glioblastoma | Increased chromosome missegregation phenotypes. | [1] |

| Increased Aneuploidy | 1 µM NMS-P715 (Mps1 inhibitor) for 24h | RPE1, HCT116, Nalm6 | Increase in aneuploidy percentages to 45%-55%. | |

| Augmented Cell Death | 5 µM Mps1-IN-3 + 3 nM Vincristine | U251, U87 Glioblastoma, VU147 primary glioblastoma | Sensitization of glioblastoma cells to vincristine. | [1] |

| Mitotic Aberrancies | 5 µM Mps1-IN-3 | Glioblastoma cells | Induction of mitotic aberrancies. | [2][5] |

Signaling Pathways and Workflows

References

- 1. Time-Lapse Imaging to Analyze Cell Fate in Response to Antimitotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Live Cell Imaging of Mitosis [jove.com]

- 5. Automatic analysis of dividing cells in live cell movies to detect mitotic delays and correlate phenotypes in time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Mps1-IN-3 solubility in DMSO and other solvents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mps1-IN-3. It includes detailed information on solubility, experimental protocols, and the Mps1 signaling pathway.

Mps1-IN-3 Solubility

The solubility of Mps1-IN-3 can vary depending on the specific batch and supplier. Below is a summary of reported solubility data.

| Solvent | Concentration | Notes | Source(s) |

| DMSO | 60 mg/mL (111.6 mM) | Sonication is recommended. | TargetMol[1] |

| DMSO | 20 mg/mL | Clear solution. | Sigma-Aldrich |

| DMSO | 0.1-1 mg/mL | Slightly soluble. | Cayman Chemical[2] |

| Water | Insoluble | - | MedKoo Biosciences[3] |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are there conflicting reports on the solubility of Mps1-IN-3 in DMSO?

A1: The discrepancy in reported solubility values (ranging from 0.1 mg/mL to 60 mg/mL) can be attributed to several factors, including differences in the purity of the compound, the specific crystalline form (polymorphism), and the methods used to determine solubility by different manufacturers.

Q2: I am having trouble dissolving Mps1-IN-3 in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving Mps1-IN-3, consider the following troubleshooting steps:

-

Start with a small amount: Begin by attempting to dissolve a small quantity of the compound to test its solubility with your specific batch.

-

Use sonication: As recommended by some suppliers, sonicating the solution can aid in dissolution[1].

-

Gentle warming: Gently warming the solution (e.g., to 37°C) may improve solubility. However, be cautious as excessive heat may degrade the compound.

-

Prepare fresh solutions: Mps1-IN-3 solutions may be unstable[4]. It is recommended to prepare fresh solutions for each experiment.

Q3: Can I store Mps1-IN-3 stock solutions?

A3: While it is best to prepare fresh solutions, if you need to store a stock solution, it is recommended to store it at -20°C or -80°C for the short term. One supplier suggests that solutions in solvent can be stored at -80°C for up to one year[1]. However, another source indicates that solutions are unstable and should be prepared fresh[4]. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: Is Mps1-IN-3 soluble in aqueous buffers like PBS?

A4: Mps1-IN-3 is reported to be insoluble in water[3]. Therefore, it is not recommended to dissolve it directly in aqueous buffers. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Preparation of Mps1-IN-3 Stock Solution (10 mM in DMSO)

-

Equilibrate the vial: Before opening, allow the vial of Mps1-IN-3 powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.

-

Weigh the compound: Accurately weigh the desired amount of Mps1-IN-3 powder.

-

Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of Mps1-IN-3 (MW: 537.64 g/mol ), add 186 µL of DMSO.

-

Aid dissolution: Vortex the solution and sonicate if necessary until the compound is fully dissolved. Gentle warming may be applied if needed.

-

Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Visualized Workflows and Pathways

Caption: Experimental workflow for preparing and using Mps1-IN-3.

Mps1, also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[5][6] It functions as a dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues.[7][8] The SAC is a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 plays a key role in this process by phosphorylating downstream targets, which ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[6]

Caption: Mps1 signaling pathway in the spindle assembly checkpoint.

References

Optimizing Mps1-IN-3 Concentration for In Vitro Assays: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mps1-IN-3 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Mps1-IN-3 and what is its mechanism of action?

Mps1-IN-3 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2][3] Mps1 is a crucial dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[4][5][6] By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to mitotic aberrations, aneuploidy, and ultimately, cell death in cancer cells.[5][7]

Q2: What is the recommended concentration range for Mps1-IN-3 in in vitro assays?

The optimal concentration of Mps1-IN-3 is highly dependent on the specific assay and cell type being used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, based on available data, the following provides a general guideline:

-

Biochemical Assays (Kinase Assays): The half-maximal inhibitory concentration (IC50) for Mps1 kinase is approximately 50 nM.[1][2]

-

Cell-Based Assays: The effective concentration in cell-based assays is typically higher due to factors like cell permeability and metabolism. For example, the IC50 for the proliferation of U251 glioblastoma cells is approximately 5 µM.[1] In some studies, concentrations up to 10 µM have been used to achieve complete inhibition of Mps1-dependent SAC activity.[6] A concentration of 2 µM has been shown to completely abrogate the mitotic checkpoint.[1]

Q3: Why am I observing a different IC50 value for Mps1-IN-3 in my experiments compared to published data?

Variations in IC50 values are common and can be attributed to several factors:[1]

-

Cell Line Differences: Different cell lines can exhibit varying sensitivities to Mps1-IN-3 due to differences in their genetic background, expression levels of Mps1, and drug efflux pump activity.

-

Assay-Specific Parameters: The specific experimental conditions of your assay, such as cell density, incubation time, and the endpoint being measured (e.g., viability, apoptosis), can significantly influence the apparent IC50 value.

-

Reagent Quality and Handling: The purity of the Mps1-IN-3 compound and proper storage are crucial for consistent results. Solutions of Mps1-IN-3 are reported to be unstable and should be prepared fresh.[2][3]

Q4: How should I prepare and store Mps1-IN-3?

-

Solubility: Mps1-IN-3 is soluble in DMSO.[1][8] For example, a stock solution of 60 mg/mL (111.6 mM) in DMSO can be prepared, and sonication may be required to fully dissolve the compound.[1]

-

Storage: The powder form of Mps1-IN-3 should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1] It is recommended to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable.[2][3]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low activity of Mps1-IN-3 | Inactive compound due to improper storage or handling. | Ensure proper storage of the compound at -20°C (powder) or -80°C (in DMSO). Prepare fresh working solutions for each experiment. |

| Insufficient concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay. | |

| Cell line is resistant to Mps1-IN-3. | Verify the expression of Mps1 in your cell line. Consider using a different cell line with known sensitivity to Mps1 inhibitors. | |

| High variability between replicate experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. |

| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for all experiments. | |

| Degradation of Mps1-IN-3 in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |

| Unexpected off-target effects | Concentration of Mps1-IN-3 is too high. | Lower the concentration of Mps1-IN-3 to a range that is more specific for Mps1 inhibition. |

| The observed phenotype is due to inhibition of other kinases. | While Mps1-IN-3 is selective, at high concentrations, it may inhibit other kinases. Corroborate your findings using a second, structurally different Mps1 inhibitor or with genetic approaches like siRNA-mediated knockdown of Mps1. |

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| IC50 (Mps1 Kinase) | 50 nM | Biochemical (Kinase Assay) | [1][2] |

| IC50 (U251 Glioblastoma Cell Proliferation) | ~5 µM | Cell-Based (Proliferation Assay) | [1] |

| Concentration to Abrogate Mitotic Checkpoint | 2 µM | Cell-Based (Checkpoint Assay) | [1] |

Experimental Protocols

1. Mps1 Kinase Assay (Biochemical)

This protocol is a general guideline for determining the in vitro kinase activity of Mps1 and the inhibitory effect of Mps1-IN-3.

-

Reagents: Recombinant Mps1 enzyme, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), ATP, substrate (e.g., Myelin Basic Protein), Mps1-IN-3, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Mps1-IN-3 in kinase buffer.

-

In a microplate, add the recombinant Mps1 enzyme to each well.

-

Add the serially diluted Mps1-IN-3 or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of Mps1 activity against the log concentration of Mps1-IN-3 and determine the IC50 value using non-linear regression analysis.

-

2. Cell Viability Assay (Cell-Based)

This protocol outlines a method to assess the effect of Mps1-IN-3 on cell proliferation and viability.

-

Reagents: Cell line of interest, complete cell culture medium, Mps1-IN-3, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Mps1-IN-3 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Mps1-IN-3 or vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of Mps1-IN-3 to determine the IC50 value.

-

Visualizations

Caption: Mps1 signaling pathway at an unattached kinetochore.

Caption: Experimental workflow for optimizing Mps1-IN-3 concentration.

Caption: Troubleshooting decision tree for Mps1-IN-3 experiments.

References

- 1. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

Overcoming resistance to Mps1-IN-3 in cancer cells

Welcome to the technical support center for Mps1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Mps1-IN-3 and to troubleshoot common issues encountered during experimentation, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mps1-IN-3?

Mps1-IN-3 is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[1][2] By inhibiting Mps1, Mps1-IN-3 overrides the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[1][2]

Q2: In which cancer cell lines has Mps1-IN-3 shown activity?

Mps1-IN-3 has demonstrated anti-proliferative activity in various cancer cell lines. For example, it inhibits the proliferation of U251 glioblastoma cells with an IC50 of approximately 5 µM. A study on 61 gastric cancer cell lines showed a wide range of sensitivities, with some cell lines exhibiting IC50 values as low as 0.02 µM.[3]

Q3: What are the known mechanisms of resistance to Mps1 inhibitors?

The primary mechanism of acquired resistance to Mps1 inhibitors is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[4] These mutations can sterically hinder the binding of the inhibitor, reducing its efficacy. Common mutations reported to confer resistance to other Mps1 inhibitors include C604Y, C604W, I531M, and S611G.[4][5][6]

Q4: Can Mps1-IN-3 be used in combination with other anti-cancer agents?

Yes, Mps1-IN-3 has been shown to sensitize glioblastoma cells to the anti-mitotic agent vincristine, leading to increased mitotic checkpoint override, aneuploidy, and cell death.[1][2][7] Combining Mps1 inhibitors with taxanes, such as paclitaxel or docetaxel, has also been shown to have synergistic effects in promoting tumor cell death by enhancing errors in cell division.[8][9]

Troubleshooting Guide

Problem 1: Mps1-IN-3 does not induce the expected phenotype (e.g., mitotic arrest override, cell death).

-

Possible Cause 1: Suboptimal concentration of Mps1-IN-3.

-

Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Cell viability can be assessed using an MTT or MTS assay. Refer to the "Experimental Protocols" section for a detailed method.

-

-

Possible Cause 2: The cell line is inherently resistant to Mps1 inhibition.

-

Solution:

-

Confirm Mps1 expression in your cell line by Western blot.

-

Assess the activity of Mps1-IN-3 by checking the phosphorylation status of a downstream target. Mps1 is known to be involved in the phosphorylation of Smad2 and Smad3.[1][10] A decrease in phosphorylated Smad2/3 upon Mps1-IN-3 treatment can indicate target engagement.

-

Consider sequencing the Mps1 kinase domain in your cell line to check for pre-existing resistance mutations.

-

-

-

Possible Cause 3: Incorrect experimental setup.

-

Solution: Review your experimental protocol to ensure correct timing of drug addition and appropriate controls. For cell cycle-dependent effects, synchronization of cells may be necessary.

-

Problem 2: Development of resistance to Mps1-IN-3 after prolonged treatment.

-

Possible Cause: Acquisition of resistance mutations in the Mps1 kinase domain.

-

Solution:

-

Generate and isolate Mps1-IN-3 resistant clones by culturing the parental cell line in the presence of gradually increasing concentrations of the inhibitor. A detailed protocol for generating resistant cell lines is provided in the "Experimental Protocols" section.

-

Sequence the Mps1 kinase domain of the resistant clones to identify potential mutations.

-

Test the efficacy of other Mps1 inhibitors with different chemical scaffolds (e.g., reversine) that may not be affected by the specific resistance mutation.[5][6]

-

Explore combination therapies. For example, co-treatment with an anti-mitotic agent like vincristine or a taxane may overcome resistance.[1][8]

-

-

Data Summary

Table 1: IC50 Values of Mps1 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| Mps1-IN-3 | U251 | Glioblastoma | ~5 µM | [2] |

| Compound-9 | YCC-47 | Gastric Cancer | 0.02 µM | [3] |

| Compound-9 | YCC-30 | Gastric Cancer | 0.07 µM | [3] |

| Compound-9 | YCC-28 | Gastric Cancer | >10 µM | [3] |

| Cpd-5 | KB1P-B11 | Mammary Tumor | See reference | [8] |

| BAY-1217389 | KB1P-B11 | Mammary Tumor | See reference | [8] |

Table 2: Effect of Mps1 Mutations on Inhibitor IC50 Values (for inhibitors other than Mps1-IN-3)

| Inhibitor | Mps1 Status | IC50 (nM) | Fold Resistance | Reference |

| Cpd-5 | Wild-type | 9.2 ± 1.6 | - | [4] |

| Cpd-5 | C604Y | 170 ± 30 | ~18.5 | [4] |

| NMS-P715 | Wild-type | 139 ± 16 | - | [4] |

| NMS-P715 | C604Y | 3016 ± 534 | ~21.7 | [4] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Mps1-IN-3 (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Smad2

-

Cell Treatment and Lysis: Treat cells with Mps1-IN-3 at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Smad2 and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 3: Generation of Mps1-IN-3 Resistant Cell Lines

-

Initial Exposure: Culture the parental cancer cell line in the presence of Mps1-IN-3 at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).

-

Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of Mps1-IN-3 in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase. This process can take several months.

-

Isolation of Resistant Clones: Once a population of cells is able to proliferate at a high concentration of Mps1-IN-3 (e.g., 10-20 times the parental IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

-

Characterization: Expand the resistant clones and confirm their resistance by determining the IC50 of Mps1-IN-3 and comparing it to the parental cell line. Analyze the Mps1 kinase domain for mutations.

Visualizations

Mps1 Signaling Pathway and Inhibition by Mps1-IN-3

References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 4. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-3 toxicity and side effects in animal models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Mps1 inhibitor, Mps1-IN-3, in animal models. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dose of Mps1-IN-3 and what is its observed toxicity?

A single study has reported the use of Mps1-IN-3 in an orthotopic glioblastoma mouse model at a dose of 2 mg/kg administered intravenously.[1] In this study, Mps1-IN-3 was used in combination with vincristine and was reported to result in prolonged survival without overt toxicity.[1][2][3]

Q2: What specific safety parameters have been evaluated for Mps1-IN-3 in animal models?

In the key study, toxicity was assessed by analyzing blood samples on day 4 of treatment. The analysis included a complete blood count (CBC), a comprehensive chemistry panel, and a liver enzyme panel, all of which revealed no signs of toxicity.[1]

Q3: Is there a recommended formulation for in vivo administration of Mps1-IN-3?

A suggested formulation for intravenous administration is a solution composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.

Q4: What is the mechanism of action of Mps1-IN-3?

Mps1-IN-3 is a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to mitotic aberrancies, aneuploidy, and ultimately cell death in cancer cells.[1][2][3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| No observable anti-tumor efficacy. | Suboptimal drug delivery or formulation. | Ensure proper preparation of the in vivo formulation. Consider alternative administration routes if intravenous injection is problematic. |

| Insufficient drug concentration at the tumor site. | While 2 mg/kg has been reported, dose-response studies may be necessary for your specific animal model and tumor type. | |

| Tumor model resistance. | The efficacy of Mps1-IN-3 has been primarily demonstrated in glioblastoma models in combination with vincristine.[1][2][3] Monotherapy or other tumor types may not respond as robustly. | |

| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | Vehicle toxicity. | Administer the vehicle solution alone to a control group of animals to rule out any adverse effects from the formulation components. |

| Synergistic toxicity with combination agent. | If using in combination with another therapeutic, consider reducing the dose of one or both agents to mitigate toxicity. Vincristine itself has known toxicities. | |

| Off-target effects. | Although described as selective, high doses of Mps1-IN-3 may have off-target effects. Consider reducing the dose or frequency of administration. | |

| Difficulty in preparing the in vivo formulation. | Precipitation of Mps1-IN-3. | Ensure Mps1-IN-3 is fully dissolved in DMSO before adding the other components of the formulation. Gentle warming and sonication may aid in dissolution. |

Quantitative Data Summary

Table 1: In Vivo Dosing and Administration of Mps1-IN-3

| Parameter | Value | Reference |

| Compound | Mps1-IN-3 | [1] |

| Animal Model | Orthotopic Glioblastoma Mouse Model | [1][2][3] |

| Dose | 2 mg/kg | [1] |

| Administration Route | Intravenous (i.v.) | [1] |

| Combination Agent | Vincristine | [1][2][3] |

| Reported Efficacy | Prolonged survival | [1][2][3] |

Table 2: Preclinical Safety and Toxicity Assessment of Mps1-IN-3

| Parameter Assessed | Findings | Reference |

| General Observation | No overt toxicity | [1][2][3] |

| Complete Blood Count (CBC) | No signs of toxicity | [1] |

| Comprehensive Chemistry Panel | No signs of toxicity | [1] |

| Liver Enzyme Panel | No signs of toxicity | [1] |

Experimental Protocols

1. Orthotopic Glioblastoma Mouse Model and Drug Administration

This protocol is a generalized representation based on the available literature.

-

Cell Culture: Human glioblastoma cells (e.g., U251) are cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Intracranial Injection:

-

Anesthetize the mouse using a standard protocol.

-

Secure the mouse in a stereotactic frame.

-

Create a small burr hole in the skull at a predetermined location.

-

Slowly inject a suspension of glioblastoma cells into the brain parenchyma.

-

Close the incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging if the cells are engineered to express luciferase.

-

Drug Preparation and Administration:

-

Prepare the Mps1-IN-3 formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH2O).

-

Administer Mps1-IN-3 at 2 mg/kg via intravenous injection.

-

Administer vincristine at the desired dose and schedule. The exact timing and frequency relative to Mps1-IN-3 administration should be optimized for the specific study.

-

-

Toxicity Monitoring:

-

Monitor animal body weight and general health daily.

-

On day 4 (or other relevant time points), collect blood via cardiac puncture or another appropriate method for CBC, chemistry, and liver enzyme analysis.

-

-

Efficacy Endpoint: Monitor survival or measure tumor volume at the end of the study.

Visualizations

References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Interpreting Unexpected Results from Mps1-IN-3 Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Mps1 inhibitor, Mps1-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mps1-IN-3?

Mps1-IN-3 is a selective and potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK.[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, Mps1-IN-3 abrogates the SAC, leading to premature entry into anaphase, even in the presence of unattached chromosomes. This results in severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][4]

Q2: What are the expected cellular phenotypes after treating cancer cells with Mps1-IN-3?

Treatment of cancer cells with Mps1-IN-3 is expected to induce:

-

Mitotic Checkpoint Override: Cells will fail to arrest in mitosis even when challenged with microtubule-depolymerizing agents like nocodazole.

-

Mitotic Aberrancies: An increased frequency of lagging chromosomes, chromosome bridges, and micronuclei formation.

-

Aneuploidy: The generation of daughter cells with an abnormal number of chromosomes.

-

Increased Cell Death: Primarily through apoptosis, following mitotic catastrophe.[1][4]

-

Synergistic Effects: Enhanced cell killing when used in combination with taxanes (e.g., paclitaxel) or vinca alkaloids (e.g., vincristine).[3]

Q3: Are there known off-target effects of Mps1-IN-3?

Q4: What is the difference between the in vitro IC50 and the effective concentration in cell-based assays?